(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Aminopropanoyl Group: This step involves the acylation of the pyrrolidine ring with a suitable aminopropanoic acid derivative under acidic or basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. It may also interact with cellular receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Pyrrolizines: Compounds with an additional fused ring system.
Uniqueness
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
CAS No. |
2624108-86-5 |
---|---|
Molecular Formula |
C8H15ClN2O3 |
Molecular Weight |
222.7 |
Purity |
91 |
Origin of Product |
United States |
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